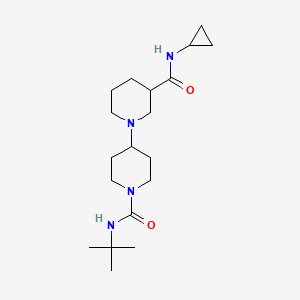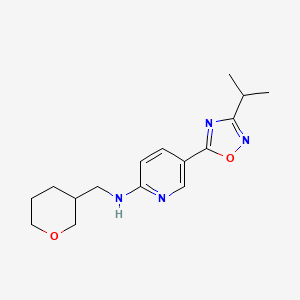
N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide (CTDPB) is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CTDPB belongs to the class of piperidine compounds that have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide is not fully understood. However, it has been found to modulate the activity of the glutamate receptor, which plays a key role in synaptic plasticity and cognitive function. This compound has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function, reduce inflammation, and exhibit neuroprotective properties. This compound has also been found to modulate the activity of various signaling pathways, including the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide is its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. However, one of the limitations of this compound is its limited availability and high cost, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide. One direction is the further exploration of its potential therapeutic applications. This compound has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. It has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Another direction is the further exploration of its mechanism of action. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Additionally, the development of more cost-effective synthesis methods may increase the availability of this compound and facilitate its use in lab experiments.
Métodos De Síntesis
The synthesis of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide involves the reaction of tert-butylamine with cyclopropylcarboxylic acid to form N-tert-butylcyclopropylcarboxamide. This compound is then reacted with 1,4-dibromobutane to form N-tert-butyl-N-(3-bromopropyl)cyclopropylcarboxamide. The final step involves the reaction of N-tert-butyl-N-(3-bromopropyl)cyclopropylcarboxamide with piperidine-1,3-dicarboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
1-[1-(tert-butylcarbamoyl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O2/c1-19(2,3)21-18(25)22-11-8-16(9-12-22)23-10-4-5-14(13-23)17(24)20-15-6-7-15/h14-16H,4-13H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQKBOIMFFKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063615.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B6063616.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6063622.png)
![3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B6063630.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide](/img/structure/B6063644.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6063654.png)
![5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B6063672.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6063679.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063687.png)
![methyl (4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6063692.png)
![1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one](/img/structure/B6063697.png)

![2-(4-chlorophenyl)-4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063708.png)